molecular formula C5H4ClF2N3 B2625630 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine CAS No. 1785151-90-7

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B2625630
CAS No.: 1785151-90-7
M. Wt: 179.55
InChI Key: JPSNGGDHCRZZPX-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chloro group at position 4 and a difluoromethyl (-CF₂H) substituent at position 5. This compound has garnered attention in medicinal chemistry, particularly as a key intermediate in the development of PI3K/mTOR inhibitors like PQR514, where the difluoromethyl group enhances binding affinity and metabolic stability . Its structural versatility allows for diverse pharmacological applications, including anticancer and antiparasitic agents.

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSNGGDHCRZZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(difluoromethyl)pyrimidine with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological activity of pyrimidin-2-amine derivatives is heavily influenced by substituents at positions 4 and 6. Below is a comparative analysis:

Compound Substituent at Position 6 Key Properties Biological Relevance
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine -CF₂H Moderate electron-withdrawing, enhances lipophilicity (logP ~2.1) PI3K/mTOR inhibition (IC₅₀: <10 nM)
4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine (e.g., CAS 883004-97-5) -CF₃ Strong electron-withdrawing, higher lipophilicity (logP ~2.8) Antifungal/insecticidal activity
4-Chloro-6-methylpyrimidin-2-amine (DU7) -CH₃ Electron-donating, lower lipophilicity (logP ~1.5) Structural studies (PDB ligand)
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine -OCH₂CF₃ Bulky, highly lipophilic (logP ~3.2), introduces ether linkage Pesticide intermediate (yield: 76%)
4-Chloro-6-(4-methylpiperazinyl)pyrimidin-2-amine -N-(4-methylpiperazine) Polar, basic substituent improves solubility Safety data available (GHS compliant)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₂H, -CF₃) improve target binding via σ-hole interactions but may reduce solubility.
  • Polar groups (e.g., piperazinyl) enhance aqueous solubility but may reduce blood-brain barrier penetration.

Biological Activity

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

  • Molecular Formula : C5_5H4_4ClF2_2N3_3
  • Molecular Weight : Approximately 179.56 g/mol
  • Structural Features : The presence of a chlorine atom and a difluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Cellular Pathways : It may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study reported that derivatives of pyrimidines, including this compound, effectively suppressed COX-2 activity, with IC50_{50} values comparable to established anti-inflammatory drugs such as celecoxib.

CompoundIC50_{50} (µM)Target
This compound0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that derivatives with difluoromethyl groups exhibit enhanced fungicidal activity against various pathogens compared to other chlorine-substituted compounds.

Anticancer Potential

In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as HeLa and K562. The mechanism involves inducing apoptosis and inhibiting key metabolic pathways essential for cancer cell survival.

Cell LineIC50_{50} (µM)Effect
HeLa32.21Cytotoxic
K56263.39Cytotoxic

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of several pyrimidine derivatives including this compound in carrageenan-induced paw edema models. The results indicated significant reduction in edema comparable to standard treatments.
  • Anticancer Research : In another study, the compound was tested against various cancer cell lines using flow cytometry and microscopy techniques to assess its cytotoxic effects. The results showed necrotic changes in treated cells, confirming its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrimidine ring can significantly enhance biological activity:

  • Electron-donating groups at specific positions increase potency against COX enzymes.
  • The difluoromethyl group is critical for enhancing lipophilicity and cellular uptake.

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